molecular formula C12H13N3 B8630717 N-(4-aminobenzyl)-N-(2-pyridinyl)amine

N-(4-aminobenzyl)-N-(2-pyridinyl)amine

Cat. No.: B8630717
M. Wt: 199.25 g/mol
InChI Key: PBTRBPKEISCHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminobenzyl)-N-(2-pyridinyl)amine is a bifunctional aromatic amine compound comprising a 4-aminobenzyl group linked to a 2-pyridinyl moiety via a secondary amine bridge. This structure combines the electron-rich aromaticity of the benzylamine group with the heterocyclic properties of pyridine, making it a versatile intermediate in medicinal chemistry and materials science. The 4-aminobenzyl group provides a site for further functionalization, while the pyridinyl moiety contributes to hydrogen bonding and π-π stacking interactions, which are critical in receptor-ligand binding and catalytic applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H13N3/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15)

InChI Key

PBTRBPKEISCHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-aminobenzyl)-N-(2-pyridinyl)amine with structurally or functionally related compounds, focusing on substituent effects, aromatic systems, pharmacological relevance, and synthetic methodologies.

Substituent Variations on the Benzyl Group

Compound Name Substituent on Benzyl Key Properties/Applications Reference
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide Sulfonamide, methyl Antibacterial potential; sulfonamide group enhances metabolic stability
4-(4-Aminobenzyl)-N-(3-nitrobenzyl)aniline Nitro group Higher electron-withdrawing effect; used in polymer chemistry
N-(4-Chlorobenzyl)pyrimidin-2-amine Chlorine atom Halogen substituent improves lipophilicity; agrochemical applications

Key Insight: The 4-aminobenzyl group in the target compound offers a reactive site for modifications. Sulfonamide derivatives (e.g., ) exhibit enhanced biological stability, while nitro or halogen substituents (e.g., ) alter electronic properties and application scope.

Aromatic Ring Variations

Compound Name Aromatic System Pharmacological Relevance Reference
N-(4-Aminobenzyl)pyrimidin-2-amine Pyrimidine ring Potential kinase inhibition; higher polarity vs. pyridine
WAY-100635 Piperazine, cyclohexane Selective 5-HT1A receptor antagonist (Ki = 0.6 nM for 5-HT1A)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole, pyridine Anticancer activity; heterocyclic synergy

Key Insight : Replacing the pyridine ring with pyrimidine () or pyrazole () alters binding affinity and solubility. WAY-100635 (), though more complex, highlights the importance of pyridinyl amines in receptor selectivity.

Pharmacological Agents

Compound Name Target Receptor Selectivity (Ki values) Reference
NAD-299 (5-HT1A antagonist) 5-HT1A Ki = 0.6 nM; >400× selective over α/β adrenoceptors
WAY-100635 5-HT1A Ki = 0.3 nM; lower selectivity for D2/D3 receptors
This compound N/A Hypothesized 5-HT1A/SERT modulation due to structural motifs

Key Insight : While NAD-299 and WAY-100635 () are optimized for 5-HT1A antagonism, the target compound’s simpler structure may serve as a lead for developing selective ligands with reduced off-target effects.

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